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Compound of Interest

Compound Name: Betrixaban

Cat. No.: B1666923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology studies

conducted on betrixaban (Bevyxxa®), an oral, direct Factor Xa inhibitor. The information is

compiled from publicly available regulatory documents and scientific literature to support

researchers and professionals in drug development.

Executive Summary
Betrixaban has undergone a comprehensive nonclinical safety evaluation to characterize its

toxicological profile. The preclinical program included studies on pharmacology,

pharmacokinetics, single- and repeat-dose toxicity, genotoxicity, reproductive and

developmental toxicity, and safety pharmacology. The principal pharmacological effect of

betrixaban, bleeding, was the most common finding in toxicology studies and is consistent with

its mechanism of action as an anticoagulant. Nonclinical studies demonstrated that betrixaban
is not genotoxic or teratogenic. Carcinogenicity studies were not conducted, a decision deemed

acceptable by regulatory agencies based on the intended duration of clinical use. The major

human metabolites were found to be pharmacologically inactive and demonstrated no

cardiovascular or central nervous system effects in rats.

Pharmacokinetics and Metabolism (Nonclinical)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug

candidate in preclinical species is fundamental to interpreting toxicology findings.
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Experimental Protocols
ADME Studies in Rats, Dogs, and Monkeys:

Test System: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

Administration: A single oral dose of radiolabeled betrixaban.

Sample Collection: Plasma, urine, and feces were collected at multiple time points to

determine the routes and rates of excretion.

Analysis: Liquid scintillation counting was used to quantify radioactivity. Metabolite profiling

was conducted using high-performance liquid chromatography (HPLC) coupled with mass

spectrometry (MS).

Protein Binding: Plasma protein binding was determined in vitro via equilibrium dialysis for

human, rat, dog, and monkey plasma.

Key Findings
Key ADME findings from nonclinical studies are summarized below.
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Parameter Rat Dog Monkey Human

Primary Route of

Excretion
Biliary / Fecal Biliary / Fecal Biliary / Fecal

Biliary / Fecal

(~81%)[1]

Renal Excretion
Minor (~23% in

urine)[1]
Minor Minor Minor

Metabolism

Not significantly

metabolized by

CYP enzymes[1]

Not significantly

metabolized by

CYP enzymes[1]

Not significantly

metabolized by

CYP enzymes[1]

Not significantly

metabolized by

CYP enzymes[1]

Plasma Protein

Binding
~66%[1] ~59%[1] ~58%[1] ~61%[1]

Major

Metabolites

PRT062802,

PRT063069

(inactive)[1]

PRT062802,

PRT063069

(inactive)[1]

PRT062802,

PRT063069

(inactive)[1]

PRT062802,

PRT063069

(inactive)

Minor

Metabolites

PRT054156,

PRT058326

(active)[1]

PRT054156,

PRT058326

(active)[1]

PRT054156,

PRT058326

(active)[1]

PRT054156,

PRT058326

(active)

Data compiled from FDA review documents.[1]

The two major metabolites, PRT062802 and PRT063069, were found to be inactive and

showed no adverse cardiovascular or Central Nervous System (CNS) effects when tested in

rats.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208383Orig1s000CrossR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Absorption
Distribution

Metabolism

Excretion

Oral Administration
(Radiolabeled Betrixaban)

Systemic Circulation
(Plasma)

Absorption
Tissue Distribution

(Wide, except CNS)
Distribution

Minimal Metabolism
(Non-CYP)

Metabolism

Minor Route:
Renal

Elimination

Major (Inactive)
Minor (Active)

Primary Route:
Biliary/Fecal

Elimination

Click to download full resolution via product page

Figure 1: Betrixaban ADME Pathway.

General Toxicology
Single and repeat-dose toxicity studies were conducted in rodent and non-rodent species to

identify potential target organs and to determine no-observed-adverse-effect levels (NOAELs).

(Note: Specific quantitative data for single and repeat-dose toxicity studies, such as LD50 and

NOAEL values, were not available in the public documents reviewed. The primary finding

across studies was bleeding, consistent with the drug's pharmacology.)

Genetic Toxicology
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A battery of in vitro and in vivo tests was conducted to assess the mutagenic and clastogenic

potential of betrixaban.

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test):

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA).

Methodology: The assay was performed with and without metabolic activation (S9 fraction

from Aroclor-induced rat liver). Betrixaban was tested up to cytotoxic concentrations.

In Vitro Chromosomal Aberration Assay:

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes.

Methodology: Cells were exposed to betrixaban at various concentrations, with and

without metabolic activation. Metaphase cells were harvested, stained, and scored for

structural and numerical chromosomal aberrations.

In Vivo Micronucleus Test:

Test System: Rodents (e.g., Sprague-Dawley rats).

Administration: Betrixaban was administered orally at high dose levels.

Methodology: Bone marrow was collected at specified time points after dosing.

Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The

ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated as a measure

of bone marrow cytotoxicity.

Summary of Findings
Betrixaban was not found to be genotoxic or clastogenic in the comprehensive battery of tests.

[2]
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Assay Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation
S. typhimurium, E. coli With and Without S9 Negative

Chromosomal

Aberration
Human Lymphocytes With and Without S9 Negative

In Vivo Micronucleus Rat Bone Marrow N/A Negative

Data compiled from the EMA Assessment Report.[2]
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Figure 2: Genetic Toxicology Testing Strategy.

Carcinogenicity
Carcinogenicity studies were not performed for betrixaban. This was considered acceptable by

regulatory authorities, including the EMA, because the intended clinical use is not for longer

than six months.[2]

Reproductive and Developmental Toxicology
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Studies were conducted to evaluate the potential effects of betrixaban on fertility, embryo-fetal

development, and pre- and postnatal development.

Experimental Protocols
Fertility and Early Embryonic Development (Rat):

Test System: Male and female Sprague-Dawley rats.

Dosing: Oral administration to males prior to and during mating, and to females prior to

mating and through early gestation.

Endpoints: Mating performance, fertility indices, implantations, and early embryonic

viability.

Embryo-Fetal Development (Rat and Rabbit):

Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

Dosing: Oral administration during the period of organogenesis.

Endpoints: Maternal clinical signs, body weight, food consumption. Cesarean sectioning

parameters (corpora lutea, implantations, resorptions, fetal viability). Fetal external,

visceral, and skeletal examinations.

Pre- and Postnatal Development (Rat):

Test System: Pregnant Sprague-Dawley rats.

Dosing: Oral administration from implantation through lactation.

Endpoints: Maternal health, parturition, lactation. Offspring viability, growth, development,

and reproductive performance of the F1 generation.

Summary of Findings
Betrixaban did not demonstrate adverse effects on fertility, was not teratogenic, and did not

impact postnatal development in rats.[2] The primary finding was maternal toxicity related to
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hemorrhage, consistent with the drug's pharmacology.

Study Type Species Key Findings
Exposure Margin
(vs. Human Dose)

Fertility & Early

Embryonic

Development

Rat
No effect on male or

female fertility.[2]
>35x[2]

Embryo-Fetal

Development
Rat

No teratogenic effects.

[2]
>35x (at NOAEL)[2]

Embryo-Fetal

Development
Rabbit

No teratogenic effects;

maternal toxicity

(hemorrhage)

observed.[2]

>35x (at NOAEL)[2]

Pre- and Postnatal

Development
Rat

No effect on postnatal

development of

offspring.[2]

>35x[2]

Data compiled from FDA and EMA regulatory documents.[2]

Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of betrixaban on vital

functions.

(Note: Specific protocols and quantitative results for safety pharmacology studies, including

effects on cardiovascular (hERG, telemetry), respiratory, and central nervous system functions,

were not detailed in the reviewed public documents. The EMA assessment report noted an

absence of a cardiovascular effect in humans.)[2]

Mechanism of Action: Coagulation Cascade
Betrixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa). By binding to the

active site of FXa, it blocks the conversion of prothrombin to thrombin, thereby inhibiting the

final common pathway of the coagulation cascade and preventing clot formation.
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Figure 3: Betrixaban's Inhibition of Factor Xa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666923#preclinical-toxicology-studies-of-betrixaban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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